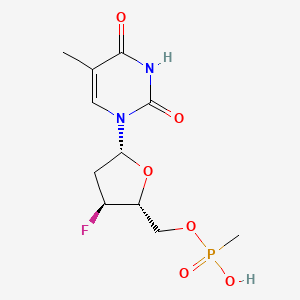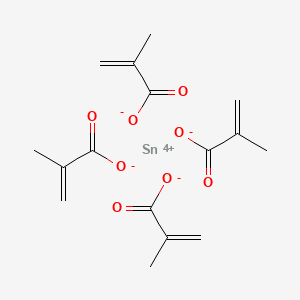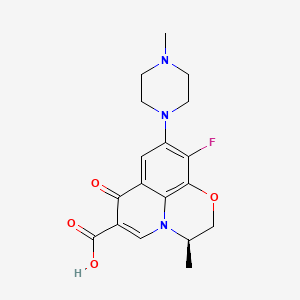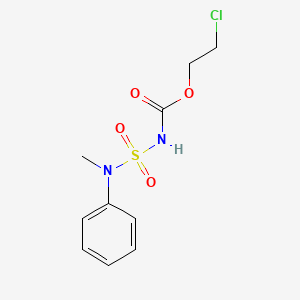
Iron(4+), (acetato-O)((2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- is a complex iron compound It features a central iron ion in the +4 oxidation state, coordinated by a porphyrin ligand and four methylpyridinium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions.
Coordination of Iron: The porphyrin ligand is then reacted with an iron(II) salt, such as iron(II) chloride, in the presence of a base to form the iron(II) porphyrin complex.
Oxidation to Iron(4+): The iron(II) porphyrin complex is oxidized to the iron(4+) state using an oxidizing agent such as potassium permanganate or cerium(IV) ammonium nitrate.
Addition of Methylpyridinium Groups: The final step involves the addition of methylpyridinium groups to the porphyrin ligand, which can be achieved through a nucleophilic substitution reaction with methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, cycling between different oxidation states.
Substitution Reactions: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other molecules or ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, cerium(IV) ammonium nitrate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Methyl iodide, other alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation-reduction reactions may yield iron(2+) or iron(3+) complexes, while substitution reactions may result in the replacement of methylpyridinium groups with other ligands.
Applications De Recherche Scientifique
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Studied for its potential role in biological systems, particularly in electron transfer processes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic agent.
Industry: Utilized in industrial processes that require efficient catalysts or redox-active compounds.
Mécanisme D'action
The mechanism by which Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- exerts its effects involves its ability to participate in redox reactions. The iron center can accept and donate electrons, making it an effective catalyst for various chemical reactions. The porphyrin ligand and methylpyridinium groups also play a role in stabilizing the iron center and facilitating electron transfer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(3+) Porphyrin Complexes: These compounds have a similar structure but with iron in the +3 oxidation state.
Iron(2+) Porphyrin Complexes: These compounds feature iron in the +2 oxidation state and have different redox properties.
Other Metalloporphyrin Complexes: Complexes with other metal centers, such as cobalt or manganese, which have different catalytic and redox properties.
Uniqueness
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- is unique due to its high oxidation state and the presence of methylpyridinium groups, which enhance its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
119237-30-8 |
|---|---|
Formule moléculaire |
C46H39FeN8O2+4 |
Poids moléculaire |
791.7 g/mol |
Nom IUPAC |
iron(3+);(20E)-5,10,15-tris(1-methylpyridin-1-ium-2-yl)-20-(1-methylpyridin-2-ylidene)porphyrin-22-ide;acetate |
InChI |
InChI=1S/C44H36N8.C2H4O2.Fe/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;1-2(3)4;/h5-28H,1-4H3;1H3,(H,3,4);/q+2;;+3/p-1 |
Clé InChI |
OIPHHDMQOHVDID-UHFFFAOYSA-M |
SMILES isomérique |
CC(=O)[O-].CN\1C=CC=C/C1=C/2\C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)C=C3.[Fe+3] |
SMILES canonique |
CC(=O)[O-].CN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)C=C3.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
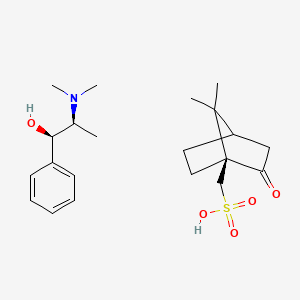
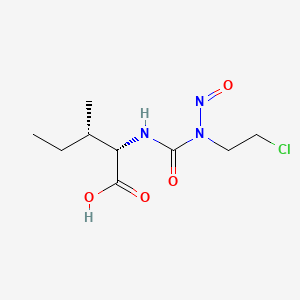
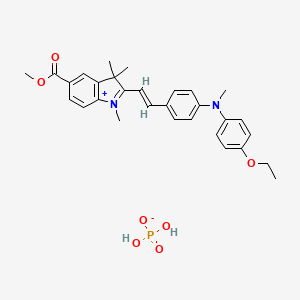
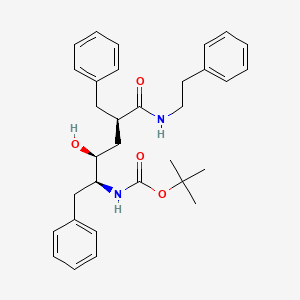
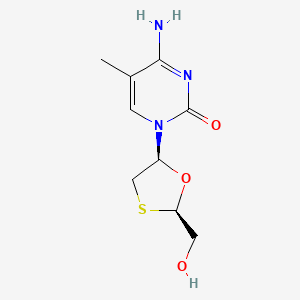
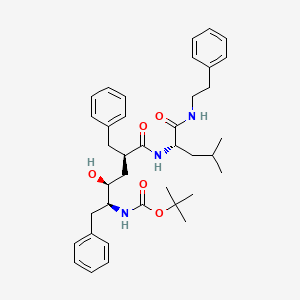
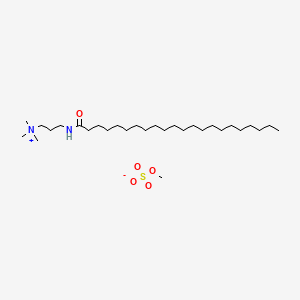
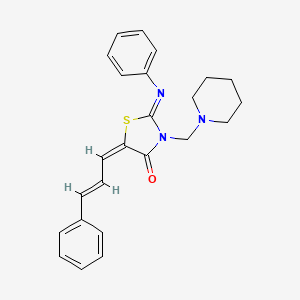
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
